molecular formula C12H14FNO2 B13031840 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one

Cat. No.: B13031840
M. Wt: 223.24 g/mol
InChI Key: FRRVUQFJKGHTMC-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one is an organic compound that belongs to the class of piperidinones This compound features a piperidine ring substituted with a 3-fluoro-5-methoxyphenyl group at the nitrogen atom and a ketone group at the 4-position

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde and piperidine.

    Reaction Conditions: The key step involves the formation of the piperidinone ring through a cyclization reaction. This can be achieved using a variety of methods, including

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies investigating the biological activity of piperidinone derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels.

    Pathways Involved: The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel activity. The exact mechanism would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(3-Fluoro-5-methoxyphenyl)piperidin-4-one can be compared with other similar compounds:

    1-(3-Methoxyphenyl)piperidin-4-one: This compound lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    1-(3-Fluorophenyl)piperidin-4-one: This compound lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    1-(4-Methoxyphenyl)piperidin-4-one: This compound has the methoxy group at a different position, which can alter its chemical and biological properties.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)piperidin-4-one

InChI

InChI=1S/C12H14FNO2/c1-16-12-7-9(13)6-10(8-12)14-4-2-11(15)3-5-14/h6-8H,2-5H2,1H3

InChI Key

FRRVUQFJKGHTMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC(=O)CC2)F

Origin of Product

United States

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